molecular formula C19H21F3N4O2S B2744695 3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 2034495-19-5

3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2744695
M. Wt: 426.46
InChI Key: WTMRWEHGFRWGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H21F3N4O2S and its molecular weight is 426.46. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds incorporating elements of the piperazine ring and related heterocyclic moieties, like pyridazine, have been extensively explored for their biological activities. For example, the synthesis of sulfonamide and amide derivatives containing the piperazine ring has demonstrated significant antimicrobial, antifungal, and antimalarial activities (A. Bhatt, R. Kant, R. Singh, 2016). These compounds were synthesized through reactions involving imidazo[1,2-b]pyridazine derivatives, indicating the potential of such structures in developing new therapeutic agents.

Antibacterial Applications

The structural features of cyclopropyl and piperazinyl groups, as seen in quinolone antibacterial agents, have shown to significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria (J. Sánchez et al., 1988). This suggests that compounds with similar structural configurations could be potent candidates for developing new antibacterial drugs, offering a promising route for addressing antibiotic resistance.

Anticancer Potential

Heterocyclic compounds like those containing the pyridazine ring have displayed notable pharmaceutical importance due to their diverse biological activities. Research into compounds such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has provided insights into their potential anticancer properties (Hamdi Hamid Sallam et al., 2021). These findings highlight the importance of such compounds in medicinal chemistry for the development of new cancer therapies.

Enzyme Inhibition for Disease Treatment

Further research into novel heterocyclic compounds has revealed their potential as enzyme inhibitors, offering a mechanism for treating diseases. For instance, derivatives incorporating piperazine linkers have been identified as potent inhibitors of bacterial biofilm formation and specific bacterial enzymes, such as MurB, showcasing their application in combating bacterial infections and resistance (Ahmed E. M. Mekky, S. Sanad, 2020).

properties

IUPAC Name

3-cyclopropyl-6-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2S/c20-19(21,22)16-5-1-14(2-6-16)13-29(27,28)26-11-9-25(10-12-26)18-8-7-17(23-24-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMRWEHGFRWGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.